molecular formula C14H12S3 B1596821 3,3''-Dimethyl-2,2',5',2''-terthiophene CAS No. 81294-15-7

3,3''-Dimethyl-2,2',5',2''-terthiophene

Cat. No. B1596821
CAS RN: 81294-15-7
M. Wt: 276.4 g/mol
InChI Key: WHYOCCAIRIMNPX-UHFFFAOYSA-N
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Description

3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene is a chemical compound with the molecular formula C14H12S3 and a molecular weight of 276.44 . Its IUPAC name is 2,5-bis(3-methylthiophen-2-yl)thiophene .


Synthesis Analysis

The synthesis of 3,3’‘-Dimethyl-2,2’,5’,2’‘-terthiophene and similar compounds has been reported in the literature . For instance, 2,2’:5’,2’'-Terthiophene may be prepared by a nickel-catalyzed coupling reaction of a Grignard reagent derived from 2-bromothiophene and magnesium .


Molecular Structure Analysis

The molecular structure of 3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene has been characterized in several studies . Crystal structures were determined for three substituted terthiophenes . Both in solution and in the solid state, syn-conformers were found to be populated to a greater extent than expected .

Safety And Hazards

The safety data sheet for 3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It’s also recommended to avoid dust formation and contact with skin and eyes .

properties

IUPAC Name

2,5-bis(3-methylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S3/c1-9-5-7-15-13(9)11-3-4-12(17-11)14-10(2)6-8-16-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYOCCAIRIMNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370197
Record name 3,3''-Dimethyl-2,2',5',2''-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3''-Dimethyl-2,2',5',2''-terthiophene

CAS RN

81294-15-7
Record name 3,3''-Dimethyl-2,2',5',2''-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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